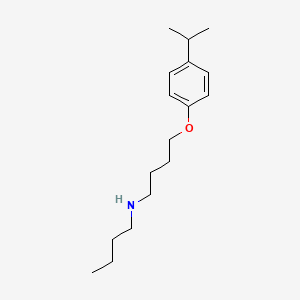![molecular formula C14H17N3O2S B1299505 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-60-2](/img/structure/B1299505.png)
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various thieno[2,3-d]pyrimidine derivatives has been explored in the provided papers. In paper , a merocyanine dye was synthesized by condensing 2-[4-(piperidyl)benzoyl]thiophene with N,N'-dimethyl barbituric acid. This process highlights the potential for creating complex molecules with thieno[2,3-d]pyrimidine as a core structure. Similarly, paper describes the synthesis of thieno[2,3-b]pyridine derivatives through the reaction of a pyridine-2(1H)-thione derivative with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution. Further reactions with dimethylformamide-dimethylacetal (DMF-DMA) led to additional derivatives. Paper details the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, starting from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, followed by hydrolysis, cyclization, and various other reactions to yield compounds with potential antianaphylactic activity.
Molecular Structure Analysis
The molecular structures of thieno[2,3-d]pyrimidine derivatives are characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The papers describe the introduction of various substituents at different positions of the core, which can significantly alter the properties of the molecules. For instance, the merocyanine dye synthesized in paper incorporates a piperidyl phenyl group, while the derivatives in paper include nicotinic acid ester and thiazolylpyrazolo[3,4-b]pyridine groups. The structural diversity of these compounds is indicative of the versatility of thieno[2,3-d]pyrimidine as a scaffold for medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are varied and include condensation, cyclization, and reactions with Vilsmeier reagents, as seen in papers and . These reactions are crucial for constructing the complex molecular architectures of the synthesized compounds. The reactivity of the thieno[2,3-d]pyrimidine core allows for the introduction of various functional groups, which can lead to the formation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structures and the substituents attached to the core. Paper discusses the solvatochromic response of the synthesized merocyanine dye, indicating that the compound's absorption maxima vary with solvent polarity. This property is analyzed using the Kamlet–Taft solvent parameters, which provide insight into the interactions between the dye and the solvents. The solvatochromism of the compound suggests potential applications in sensing or as a molecular probe. The antianaphylactic activity of some synthesized compounds in paper also points to the importance of understanding the physical and chemical properties of these molecules in relation to their biological activities.
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives .
- Methods : The study focused on effective and straightforward routes for preparing a new series of thieno[2,3-d]pyrimidine derivatives in addition to their acyclo nucleosides analogue .
- Results : Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7). The results revealed that certain compounds showed the most potent anticancer activity .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine .
- Methods : The chemical structure of the synthesized product has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .
- Results : The product is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Medicinal Chemistry
- Scientific Field: Organic Chemistry
- Application : Synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine .
- Methods : The chemical structure of the synthesized product has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .
- Results : The product is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Propriétés
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHBIQVEFNKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)
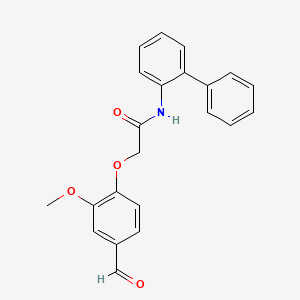
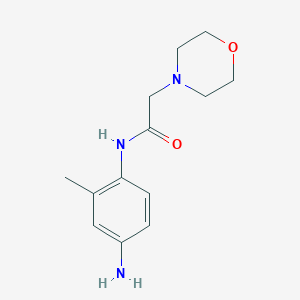
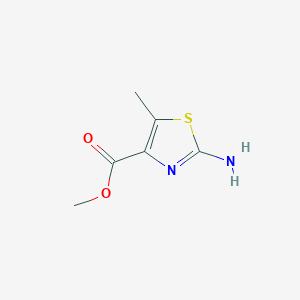
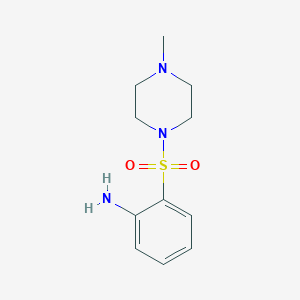
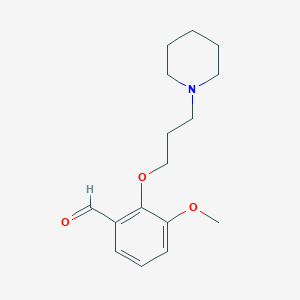

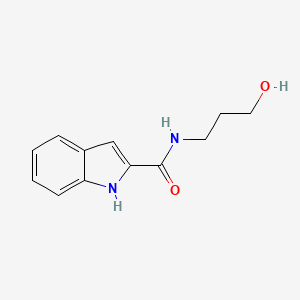
![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

